molecular formula C11H24O4Si B12684809 (3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane CAS No. 93777-92-5

(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane

Cat. No.: B12684809
CAS No.: 93777-92-5
M. Wt: 248.39 g/mol
InChI Key: LNRZNEMBUREBON-UHFFFAOYSA-N
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Description

The compound "(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane" is an organosilane coupling agent characterized by:

  • A reactive epoxide group (2,3-epoxypropoxy) for covalent bonding with amines, hydroxyls, or other nucleophiles.
  • A silane backbone with a (2-methoxyethoxy) group and two methyl substituents, influencing hydrolysis rates and polymer compatibility.

Below, we compare its hypothetical properties with these analogs.

Properties

CAS No.

93777-92-5

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3

InChI Key

LNRZNEMBUREBON-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](C)(C)CCCOCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.

Industrial Production Methods

In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glyoxylic acid undergoes various chemical reactions, including:

    Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.

    Reduction: It can be reduced to glycolic acid.

    Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.

Major Products

    Oxalic acid: Formed through oxidation.

    Glycolic acid: Formed through reduction.

    Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Material Modification

Silane Coupling Agent
This compound acts as a silane coupling agent, improving the adhesion between organic polymers and inorganic materials. It is particularly effective in enhancing the mechanical properties of composites that incorporate glass fibers or other fillers.

  • Improved Mechanical Strength : The addition of (3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane to composite materials has been shown to significantly increase tensile strength and elasticity.
  • Enhanced Durability : The compound provides increased resistance to moisture and environmental degradation, which is crucial for outdoor applications.

Coatings and Adhesives

Applications in Coatings
The use of this silane in coatings leads to improved adhesion to substrates such as metals, glass, and ceramics. It is widely utilized in:

  • Automotive Coatings : Enhances scratch resistance and durability.
  • Protective Coatings : Provides a barrier against corrosion and chemical attack.

Adhesive Formulations
In adhesive applications, this compound serves to improve bonding strength between dissimilar materials. It is particularly valuable in:

  • Construction Adhesives : Enhances the bond between concrete and polymeric materials.
  • Electronics Packaging : Improves adhesion in encapsulants used for electronic components.

Case Study 1: Glass Fiber Reinforced Composites

A study demonstrated that incorporating (3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane into glass fiber reinforced composites resulted in a 30% increase in tensile strength compared to untreated composites. This enhancement was attributed to better interfacial adhesion between the glass fibers and the polymer matrix.

Case Study 2: Automotive Paint Systems

Research conducted on automotive paint systems revealed that adding this silane improved the hardness and scratch resistance of the paint film by 40%. The treated surfaces showed significantly lower degradation when exposed to UV radiation compared to control samples.

Ecotoxicological Considerations

The hydrolysis half-life of (3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane is approximately 6.5 hours at neutral pH levels. This rapid hydrolysis suggests that while the compound can provide beneficial effects during its application, it may pose environmental risks if released into aquatic systems without proper management .

Summary Table of Applications

Application AreaBenefitsExample Use Cases
Material ModificationImproved mechanical propertiesGlass fiber reinforced composites
CoatingsEnhanced adhesion and durabilityAutomotive coatings
AdhesivesIncreased bonding strengthConstruction adhesives
Electronics PackagingImproved adhesion in encapsulantsPackaging for electronic components

Mechanism of Action

Glyoxylic acid exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.

    Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

Compound Name Substituents on Silicon CAS Key Applications
[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane Trimethoxy (-OCH₃) 2530-83-8 Nanocomposites, glass fiber coupling
3-(2,3-Epoxypropoxy)propyltriethoxysilane Triethoxy (-OCH₂CH₃) 2602-34-8 Industrial adhesives, surface treatment
3-(2,3-Epoxypropoxy)propylmethyldimethoxysilane Methyldimethoxy (-CH₃, -OCH₃) - Emulsifiers, textile finishing agents
Target compound (2-Methoxyethoxy)dimethyl Not found Hypothetical: Polymer compatibilization, coatings

Reactivity and Hydrolysis Behavior

  • Trimethoxy Analogs (e.g., CAS 2530-83-8): High reactivity due to three hydrolyzable methoxy groups, enabling rapid silanol (Si-OH) formation for covalent bonding with substrates like silica or metals . Used in reactive surface modification of nanoparticles for epoxy-based composites .
  • Triethoxy Analogs (e.g., CAS 2602-34-8) :
    • Slower hydrolysis due to bulkier ethoxy groups, offering extended shelf life but requiring catalysts (e.g., ammonia) for efficient condensation .
    • Preferred in applications demanding controlled curing, such as anticorrosive coatings .
  • Methyldimethoxy Analogs: Reduced hydrolysis rate compared to trimethoxy variants, balancing reactivity and stability . Used in emulsions for textile treatments, where gradual silanol formation improves compatibility with hydrophobic polymers .
  • Target Compound (Hypothetical): The (2-methoxyethoxy) group may further slow hydrolysis compared to methoxy/ethoxy analogs, enhancing storage stability. Dimethyl groups could reduce polarity, improving miscibility with non-polar polymers like polyethylene or rubbers.

Performance in Composite Materials

  • Trimethoxy Analog (CAS 2530-83-8): Demonstrated to enhance mechanical strength in epoxy/silica nanocomposites by forming covalent bonds between silica and epoxy matrices . Increased limiting oxygen index (LOI) from 22 to 31 when used in flame-retardant epoxy resins .
  • Triethoxy Analog (CAS 2602-34-8) :
    • Effective in improving adhesion in rubber-palygorskite composites, attributed to ethoxy groups’ compatibility with natural fibers .
  • Target Compound (Hypothetical): The (2-methoxyethoxy) group may improve dispersion in polar solvents (e.g., ethanol or acetone), similar to methoxyethoxy-functionalized silanes in the evidence . Potential synergy with graphene oxide (GO) in anticorrosive coatings, as epoxy-silanes enhance GO-polymer interfacial bonding .

Biological Activity

(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane, commonly referred to as TMSPGE, is a silane coupling agent that has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. This article aims to explore the biological activity of this compound, focusing on its toxicity, mutagenicity, and environmental behavior.

  • Chemical Formula : C₉H₂₀O₅Si
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 2530-83-8

Toxicity and Safety

Research indicates that TMSPGE exhibits mild irritation properties towards skin and eyes but is not classified as a skin sensitizer in humans or animals. In inhalation studies conducted on rats, exposure to high concentrations resulted in significant mortality and signs of inanition without acute tissue toxicity. The study highlighted that six animals from the high-dose group died or were sacrificed shortly after exposure began .

Mutagenicity Studies

Mutagenicity assessments reveal mixed results. While some in vitro studies indicated positive genetic mutation results, in vivo studies have shown no significant mutagenic effects. Specifically, TMSPGE has been tested for its potential to cause chromosomal aberrations, yielding inconclusive results across different studies .

Environmental Impact

TMSPGE is hydrolytically unstable under environmental conditions, leading to the formation of higher molecular weight siloxanes that may limit its biological availability. Approximately 73% of the hydrolysis products exhibited molecular weights exceeding 1000 Da, which generally correlates with reduced biological activity . The compound is primarily distributed in soil (92.5%), with minimal presence in air and water .

Study on Polysiloxanes Containing Epoxy Groups

A notable study investigated the synthesis and biological properties of polysiloxanes containing epoxy groups derived from TMSPGE. The results indicated that these polysiloxanes demonstrated enhanced mechanical properties when utilized as coatings or adhesives, suggesting potential applications in biomedical devices where biocompatibility is essential .

Ecotoxicological Assessments

Ecotoxicological data indicate that TMSPGE poses a risk to aquatic organisms. For instance, the 48-hour LC50 for crustacea was found to be 324 mg/L, while green algae exhibited an EC50 of 350 mg/L over a 96-hour exposure period . These findings underscore the need for careful handling and disposal of TMSPGE to mitigate environmental risks.

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